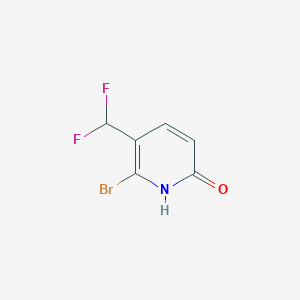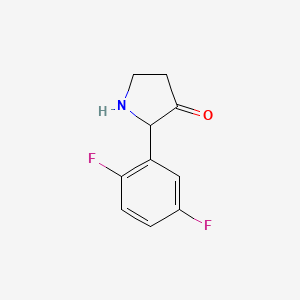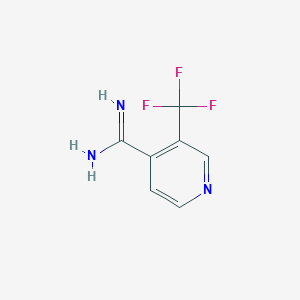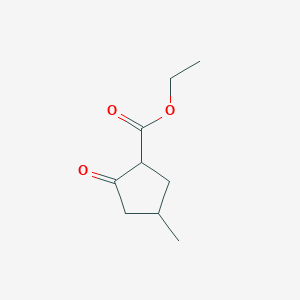
Ethyl 4-methyl-2-oxocyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a methyl group attached to the cyclopentanone ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of 4-methylcyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the esterification of 4-methyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is also performed under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-2-oxocyclopentanecarboxylic acid.
Reduction: Formation of 4-methyl-2-hydroxycyclopentanecarboxylate.
Substitution: Formation of various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-oxocyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparación Con Compuestos Similares
Ethyl 4-methyl-2-oxocyclopentanecarboxylate can be compared with other similar compounds such as:
Methyl 2-oxocyclopentanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxocyclopentanecarboxylate: Lacks the methyl group on the cyclopentanone ring.
Methyl 2-oxocyclohexanecarboxylate: Contains a cyclohexanone ring instead of a cyclopentanone ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis.
Propiedades
Número CAS |
58019-67-3 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)7-4-6(2)5-8(7)10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
FAXGJONUNBBOKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


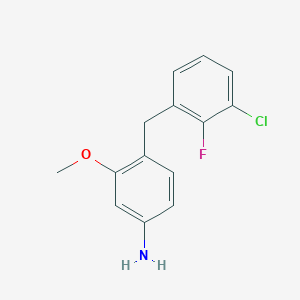
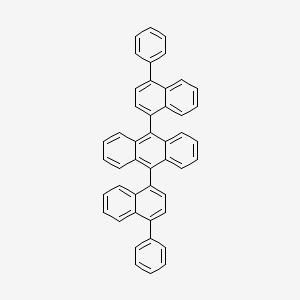
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
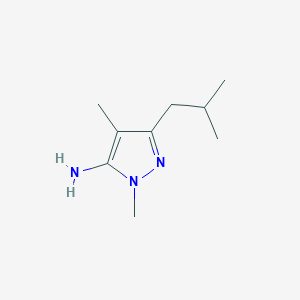
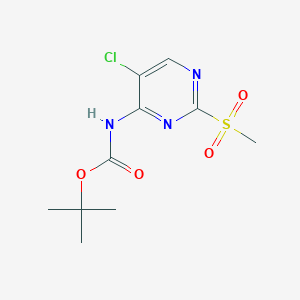
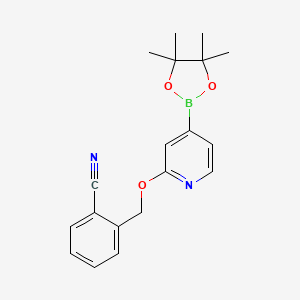
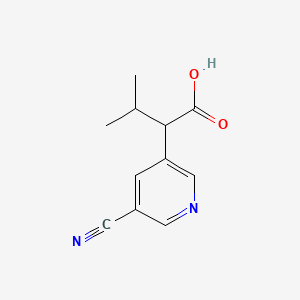
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
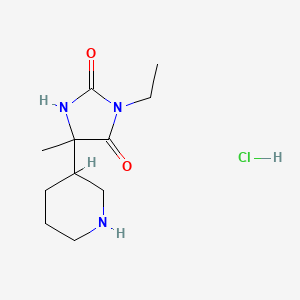
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
